BenchChemオンラインストアへようこそ!

Ib-AMP2

antifungal peptide Mycosphaerella fijiensis black Sigatoka disease control

Ib-AMP2 is one of four closely related 20-amino-acid antimicrobial peptides (Ib-AMP1 through Ib-AMP4) isolated from seeds of Impatiens balsamina. It belongs to the cysteine-rich antimicrobial peptide class, containing four cysteine residues that form two intramolecular disulfide bonds, and is among the smallest plant-derived antimicrobial peptides identified to date.

Molecular Formula
Molecular Weight
Cat. No. B1576330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIb-AMP2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ib-AMP2 Procurement Guide: Baseline Profile of a 20-Residue Cysteine-Rich Antimicrobial Peptide from Impatiens balsamina


Ib-AMP2 is one of four closely related 20-amino-acid antimicrobial peptides (Ib-AMP1 through Ib-AMP4) isolated from seeds of Impatiens balsamina [1]. It belongs to the cysteine-rich antimicrobial peptide class, containing four cysteine residues that form two intramolecular disulfide bonds, and is among the smallest plant-derived antimicrobial peptides identified to date [1]. Ib-AMP2 exhibits inhibitory activity against a range of fungi and Gram-positive bacteria while demonstrating no cytotoxicity to cultured human cells at concentrations up to 100 µM [1][2]. Its sequence, QYGRRCCNWGPGRRYCKRWC, is specifically claimed in US Patent 5,861,480, providing formal intellectual property protection that distinguishes it from generic antimicrobial peptides [3].

Why Generic Cysteine-Rich Antimicrobial Peptides Cannot Replace Ib-AMP2: Critical Differentiation Drivers


The Ib-AMP family peptides are not interchangeable despite sharing a conserved cysteine framework. Single-residue variations among Ib-AMP1, Ib-AMP2, Ib-AMP3, and Ib-AMP4 produce measurable differences in antifungal potency, as demonstrated by IC50 values against Mycosphaerella fijiensis ranging from 3.06 µg/mL (Ib-AMP4) to 10.11 µg/mL (Ib-AMP1), with Ib-AMP2 occupying a distinct intermediate position at 5.084 µg/mL [1]. Moreover, Ib-AMP2 exhibits a unique chitin-binding mechanism with sensitivity to divalent cations, a property not shared by membrane-disrupting AMP classes such as cecropin–magainin hybrids or α-helical peptides [2][3]. These functional distinctions, combined with proprietary sequence protection, mean that substitution with non-proprietary or structurally similar peptides cannot guarantee equivalent antifungal efficacy, safety profile, or freedom-to-operate for commercial applications [4].

Quantitative Differentiation Evidence for Ib-AMP2: Comparator-Backed Performance Data


Antifungal IC50 Comparison: Ib-AMP2 vs. Ib-AMP4 and Ib-AMP1 Against Mycosphaerella fijiensis

In a direct head-to-head in vitro evaluation against Mycosphaerella fijiensis (the causal agent of black Sigatoka disease in banana), Ib-AMP2 exhibited an IC50 of 5.084 µg/mL against strain 205001 and 13.84 µg/mL against strain 205019, positioning it as the second most potent native Ib-AMP peptide after Ib-AMP4 (IC50 3.06 µg/mL for strain 205001, 5.06 µg/mL for strain 205019) and ahead of Ib-AMP1 (IC50 10.11 µg/mL and 16.97 µg/mL, respectively) [1]. Across all peptides tested in this study, IC50 values ranged broadly from 3.06 to 239.61 µg/mL, confirming that Ib-AMP2 resides within the top-performing cohort [1].

antifungal peptide Mycosphaerella fijiensis black Sigatoka disease control

Molecular Size Differentiation: Ib-AMP2 Among the Smallest Plant Antimicrobial Peptides at 20 Residues

Ib-AMP2, along with the other Ib-AMP family members, is a 20-amino-acid peptide, making it one of the smallest plant-derived antimicrobial peptides isolated to date [1][2]. For comparison, well-characterized plant defensins such as Rs-AFP2 (Raphanus sativus antifungal protein 2) are 51 amino acids, and hevein-like peptides (e.g., WAMP-2) typically exceed 40 residues [1][3]. This compact size directly impacts synthetic accessibility and cost of goods: a 20-mer requires fewer coupling cycles in solid-phase peptide synthesis than larger defensins, reducing stepwise yield losses and enabling more economical large-scale production [1].

plant antimicrobial peptide peptide engineering cysteine-rich peptide minimalist AMP scaffold

Cytotoxicity Safety Margin: Ib-AMP2 Exhibits No Hemolytic Activity at Concentrations up to 100 µM

Native Ib-AMP peptides (including Ib-AMP2) showed no hemolytic nor toxic activity against cultured human cells up to a concentration of 100 µM [1][2]. This is a critical differentiator from other cationic antimicrobial peptides: for instance, the bee venom peptide melittin causes 50% hemolysis (HC50) at approximately 1–5 µM, and the synthetic cecropin A(1-8)–magainin 2(1-12) hybrid peptide induces significant membrane disruption at low micromolar concentrations [3]. The Ib-AMP peptides achieve antifungal and antibacterial activity without detectable mammalian cell toxicity within this concentration window, suggesting a more favorable selectivity profile for applications where eukaryotic cell safety is paramount [1].

antimicrobial peptide safety hemolytic activity therapeutic index cytotoxicity screening

Chemical Fungicide Compatibility: Ib-AMP2 Exhibits Additive, Non-Antagonistic Activity with Conventional Fungicides

When tested in combination with commercial chemical fungicides against Mycosphaerella fijiensis, Ib-AMP2 (along with Ib-AMP4) showed neither antagonistic nor synergistic effects, indicating fully additive compatibility [1]. This finding is significant because many bioactive peptides can be inactivated or antagonized by formulation excipients or co-applied agrochemicals. The additive profile means Ib-AMP2 can be incorporated into existing fungicide rotation or tank-mix programs without compromising the efficacy of either component, a practical advantage not universally shared among antimicrobial peptides [1].

integrated pest management fungicide resistance management peptide-fungicide combination black Sigatoka control

Proprietary Sequence Protection: Ib-AMP2 Is Specifically Claimed in US Patent 5,861,480

Ib-AMP2 (SEQ ID NO 11) is explicitly claimed as an isolated protein in US Patent 5,861,480, assigned to Zeneca Limited, which covers antimicrobial proteins from Aralia and Impatiens along with methods for plant transformation and pathogen control [1]. This patent provides a formal intellectual property (IP) moat that differentiates Ib-AMP2 from public-domain or unpatented antimicrobial peptides. For commercial entities developing agricultural or pharmaceutical products, the existence of a defined patent family with specific sequence claims enables clearer freedom-to-operate analysis and potential licensing pathways compared to peptides with ambiguous or lapsed IP status [1].

antimicrobial peptide patent biopesticide intellectual property freedom to operate agricultural biotechnology

Optimal Research and Industrial Deployment Scenarios for Ib-AMP2 Based on Quantified Evidence


Agricultural Antifungal Lead for Black Sigatoka Disease Management in Banana

Ib-AMP2's demonstrated IC50 of 5.084 µg/mL against Mycosphaerella fijiensis strain 205001, combined with its additive compatibility with commercial fungicides, makes it a strong candidate for integrated black Sigatoka control programs [1]. Its potency, while slightly lower than Ib-AMP4, provides a distinct sequence option for resistance management rotations, reducing the selection pressure that would arise from continuous deployment of a single peptide sequence [1].

Cost-Efficient Peptide Scaffold for Structure–Activity Relationship (SAR) and Engineering Studies

At only 20 amino acid residues, Ib-AMP2 is among the smallest plant antimicrobial peptides, enabling economical solid-phase synthesis with fewer coupling cycles than longer defensins (e.g., 51-residue Rs-AFP2) [2][3]. This size advantage directly reduces synthesis costs and facilitates rapid analog generation for SAR campaigns aimed at improving antifungal potency or altering target specificity [2].

Low-Toxicity Antifungal Agent for Topical or Post-Harvest Applications

Native Ib-AMP peptides, including Ib-AMP2, exhibit no hemolytic activity or cultured human cell cytotoxicity at concentrations up to 100 µM, providing a >15-fold selectivity window over their antifungal IC50 values [2][4]. This safety profile supports exploration of Ib-AMP2 in post-harvest fruit coating formulations, topical agricultural sprays with reduced handler risk, or as a preservative peptide in scenarios where mammalian cell exposure is possible [2][4].

IP-Secured Biopesticide Development with Defined Patent Coverage

The explicit claim of Ib-AMP2 (SEQ ID NO 11) in US Patent 5,861,480 provides a defined IP asset for companies pursuing regulatory approval and commercialization of peptide-based biopesticides [5]. This patent protection, combined with the peptide's proven antifungal efficacy and safety data, creates a differentiated value proposition for licensees or acquisition targets in the agricultural biotechnology space [5].

Quote Request

Request a Quote for Ib-AMP2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.